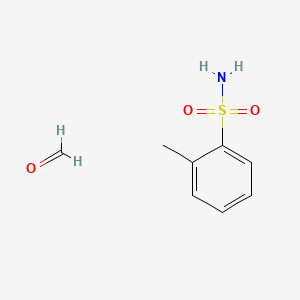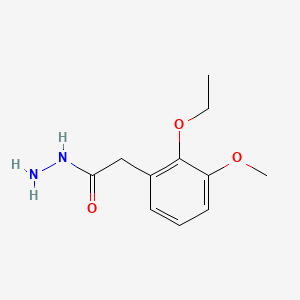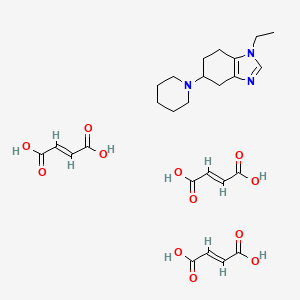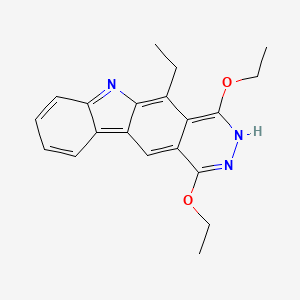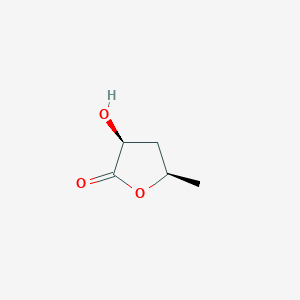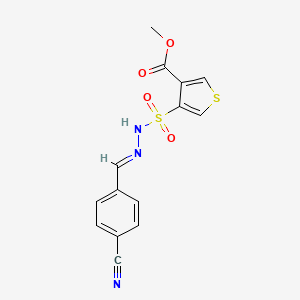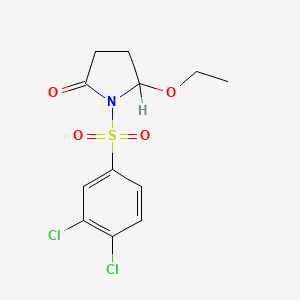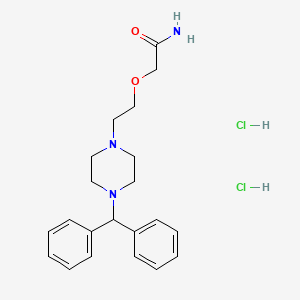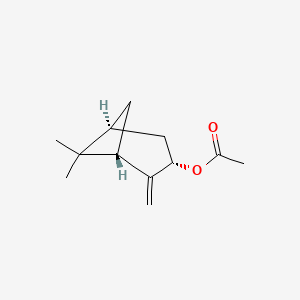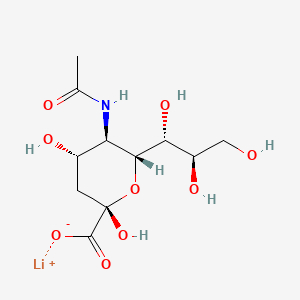
Lithium N-acetylneuraminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium N-acetylneuraminate is a compound that combines lithium, a well-known element used in various applications, with N-acetylneuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition and signaling. N-acetylneuraminic acid is the most common sialic acid found in human cells and is involved in various physiological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylneuraminic acid, which is a key component of Lithium N-acetylneuraminate, can be achieved through several methods. One common approach is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetylneuraminic acid lyase (NAL) for aldol condensation . This method involves the use of pyruvate and N-acetyl-glucosamine as substrates and is known for its high production efficiency .
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often involves the use of recombinant microorganisms engineered to produce the compound from simple sugars like glucose. This biotechnological approach allows for large-scale production and is considered environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium N-acetylneuraminate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the N-acetylneuraminic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-acetylneuraminic acid derivatives with different functional groups, while reduction can yield simpler sugar alcohols .
Wissenschaftliche Forschungsanwendungen
Lithium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Wirkmechanismus
The mechanism of action of Lithium N-acetylneuraminate involves its interaction with specific molecular targets and pathways. N-acetylneuraminic acid is known to bind to cell surface receptors and participate in cellular recognition events. This interaction can modulate various signaling pathways, including those involved in immune responses and cell adhesion . Lithium, on the other hand, is known for its neuroprotective effects and can influence pathways related to mood stabilization and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The most common sialic acid found in human cells.
N-Glycolylneuraminic acid (Neu5Gc): Another form of sialic acid found in some mammalian cells.
N-acetyl-D-mannosamine (ManNAc): A precursor in the biosynthesis of N-acetylneuraminic acid.
Uniqueness
Lithium N-acetylneuraminate is unique due to the combination of lithium and N-acetylneuraminic acid. This combination allows it to exhibit properties of both components, such as the neuroprotective effects of lithium and the biological functions of N-acetylneuraminic acid. This dual functionality makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
103882-91-3 |
|---|---|
Molekularformel |
C11H18LiNO9 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
lithium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Li/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
InChI-Schlüssel |
QCNWBLZXAQYTFM-BKSOAOGQSA-M |
Isomerische SMILES |
[Li+].CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O |
Kanonische SMILES |
[Li+].CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


